16,16-Dimethyl-Prostaglandin E2

Übersicht

Beschreibung

16,16-Dimethyl-Prostaglandin E2 (dmPGE2) ist ein synthetisches Analogon von Prostaglandin E2. Prostaglandine sind Lipide, die im Körper hormonähnliche Funktionen ausüben. dmPGE2 ist bekannt für seine verbesserte Stabilität und Resistenz gegenüber metabolischem Abbau, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung macht .

Wissenschaftliche Forschungsanwendungen

16,16-Dimethyl-Prostaglandin E2 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Prostaglandinen und ihren Analoga zu untersuchen.

Biologie: Wird in Studien zu Zellsignalwegen und der Regulation physiologischer Prozesse eingesetzt.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und als Referenzstandard in der Qualitätskontrolle eingesetzt.

Wirkmechanismus

Der primäre Wirkmechanismus von this compound beinhaltet die Aktivierung von Prostaglandin E-Rezeptoren, insbesondere EP2 und EP4. Diese Aktivierung führt zu einer Kaskade intrazellulärer Signalisierungsereignisse, einschließlich der Produktion von cyclischem Adenosinmonophosphat (cAMP). Diese Pfade spielen eine entscheidende Rolle bei der Modulation von Entzündungsreaktionen, Vasodilatation und dem Schutz der Magenschleimhaut .

Wirkmechanismus

Target of Action

16,16-Dimethyl prostaglandin E2 (16,16-dimethyl PGE2) is an orally active vertebrate Hematopoietic stem cells (HSCs) homeostasis critical regulator . It primarily targets the prostaglandin E (EP) receptor subtypes , acting as an agonist . These receptors play a crucial role in various physiological processes, including inflammation, fever, and the induction of labor .

Mode of Action

16,16-Dimethyl PGE2 interacts with its targets, the EP receptor subtypes, by acting as an agonist . This means it binds to these receptors and activates them, leading to a series of downstream effects. It has been shown to act through EP2/EP4 .

Biochemical Pathways

Upon activation of the EP receptors, 16,16-Dimethyl PGE2 influences several biochemical pathways. Notably, it has been shown to interact with the Wnt pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals.

Pharmacokinetics

The pharmacokinetics of 16,16-Dimethyl PGE2 involves its absorption, distribution, metabolism, and excretion (ADME). It is known to be resistant to metabolism by 15-hydroxy PGDH , which results in a prolonged half-life in vivo . This means that once administered, 16,16-Dimethyl PGE2 remains in the body for an extended period, thereby potentially increasing its bioavailability and therapeutic effects.

Result of Action

The activation of EP receptors by 16,16-Dimethyl PGE2 leads to various molecular and cellular effects. For instance, it has been shown to prevent the development of fulminant hepatitis and block the induction of monocyte/macrophage procoagulant activity after murine hepatitis virus strain 3 infection . It also inhibits gastric motor activity, which may explain its cytoprotective action .

Action Environment

The action, efficacy, and stability of 16,16-Dimethyl PGE2 can be influenced by various environmental factors. For instance, its resistance to metabolism by 15-hydroxy PGDH allows it to have a prolonged half-life in vivo, which can be influenced by factors such as the presence of other drugs, the physiological state of the individual, and genetic factors . .

Biochemische Analyse

Biochemical Properties

16,16-Dimethyl Prostaglandin E2 is a competitive inhibitor of 15-hydroxy prostaglandin dehydrogenase (15-hydroxy PGDH) . It acts as an agonist on most prostaglandin E (EP) receptor subtypes . The Kd for activation of isolated EP2 receptors is about 1 nM .

Cellular Effects

16,16-Dimethyl Prostaglandin E2 has been shown to enhance hematopoietic stem cell homing, survival, and proliferation . It increases hematopoietic stem and progenitor cell (HSPC) numbers in zebrafish aorta-gonad-mesonephros (AGM) region and mouse bone marrow . It mediates the effects of WNT on zebrafish HSPC self-renewal .

Molecular Mechanism

It is known to stimulate hematopoiesis by activating the Wnt signaling pathway, which increases cellular levels of beta-catenin, a subunit of the cadherin protein complex .

Temporal Effects in Laboratory Settings

16,16-Dimethyl Prostaglandin E2 has a prolonged half-life in vivo due to its resistance to metabolism by 15-hydroxy PGDH . It has been shown to prevent acid secretion from gastric cells during a second histamine infusion .

Dosage Effects in Animal Models

In animal models, 16,16-Dimethyl Prostaglandin E2 has been shown to delay the onset of allograft rejection . All animals developed severe rejection and died subsequently .

Metabolic Pathways

16,16-Dimethyl Prostaglandin E2 is involved in the prostanoid pathway . It inhibits 15-hydroxy PGDH, an enzyme involved in the metabolism of prostaglandins .

Transport and Distribution

The transport and distribution of 16,16-Dimethyl Prostaglandin E2 within cells and tissues are not well studied. It is known that it is resistant to metabolism by 15-hydroxy PGDH, suggesting that it may have a prolonged presence in cells .

Subcellular Localization

Given its role as an agonist on most prostaglandin E (EP) receptor subtypes , it is likely to interact with these receptors at the cell membrane.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 16,16-Dimethyl-Prostaglandin E2 beinhaltet die Modifikation des natürlichen Prostaglandin E2-MolekülsDiese Modifikation wird durch eine Reihe chemischer Reaktionen erreicht, einschließlich Veresterung, Reduktion und Oxidation .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die großtechnische chemische Synthese unter Verwendung ähnlicher Methoden wie in Laborumgebungen, die jedoch auf Effizienz und Ausbeute optimiert sind. Der Prozess umfasst strenge Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb des Moleküls modifizieren.

Substitution: Substitutionsreaktionen können bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .

Hauptprodukte, die gebildet werden

Analyse Chemischer Reaktionen

Types of Reactions

16,16-Dimethyl Prostaglandin E2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Prostaglandin E2 (PGE2): Die natürliche Form der Verbindung, weniger stabil und anfälliger für metabolischen Abbau.

15-Methyl-Prostaglandin E2: Ein weiteres synthetisches Analogon mit ähnlichen Eigenschaften, aber unterschiedlichen Stabilitäts- und Aktivitätsprofilen.

Prostaglandin F2α (PGF2α): Eine verwandte Verbindung mit unterschiedlichen physiologischen Wirkungen.

Einzigartigkeit

16,16-Dimethyl-Prostaglandin E2 ist aufgrund seiner verbesserten Stabilität und Resistenz gegenüber metabolischem Abbau einzigartig, was es in Langzeitstudien und therapeutischen Anwendungen effektiver macht. Seine Fähigkeit, spezifische Prostaglandinrezeptoren mit hoher Affinität zu aktivieren, unterscheidet es auch von anderen Analoga .

Eigenschaften

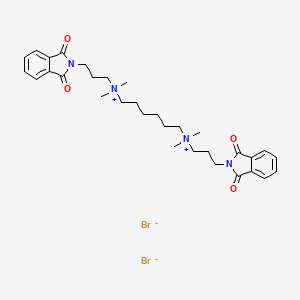

IUPAC Name |

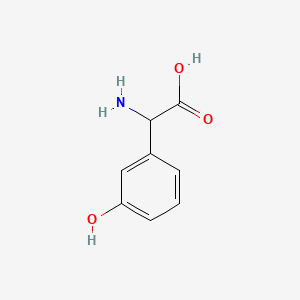

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O5/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-17,19-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOBBBBDJSWHMU-WMBBNPMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201025748 | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39746-25-3 | |

| Record name | 16,16-Dimethyl-PGE2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39746-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039746253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(2-(4,4-Dimethyl-3-hydroxy-1-octenyl)-3-hydroxy-5-oxocyclopentyl)-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201025748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16,16-Dimethylprostaglandin E2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 16,16-DIMETHYLPROSTAGLANDIN E2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M790V82VAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662555.png)

![2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride](/img/structure/B1662558.png)